molecular formula C17H20N4O2 B2637398 N-cyclopropyl-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide CAS No. 1207041-47-1

N-cyclopropyl-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B2637398
CAS No.: 1207041-47-1
M. Wt: 312.373
InChI Key: ZARBISFEEZDEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(3-oxo-3,4-dihydroquinoxalin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H20N4O2 and its molecular weight is 312.373. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • CGRP Receptor Antagonism : This compound is related to (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide (1), a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This research demonstrates a stereoselective and economical synthesis of such compounds, indicating its relevance in developing treatments targeting the CGRP receptor (Cann et al., 2012).

  • Antimicrobial Activity : Various derivatives of 1-cyclopropyl-6-fluoro-7-[4-(2,3-dichlorophenyl)piperazin-1-yl]-4-quinolone, which are structurally similar to the compound , have been synthesized and tested for antibacterial and antifungal activities. This suggests its potential application in developing new antimicrobial agents (Patel & Patel, 2010).

  • Anti-proliferative Effect on Cancer Cell Lines : Studies on 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substituted piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues, closely related to the compound , have shown inhibitory activity on the proliferation of various human cancer cell lines, suggesting its potential use in cancer treatment (Suresh et al., 2013).

  • Photochemical Properties : Research on similar compounds, such as 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, has explored their photochemical properties in aqueous solutions. This kind of study is crucial for understanding the behavior of such compounds under different environmental conditions (Mella et al., 2001).

Properties

IUPAC Name

N-cyclopropyl-1-(3-oxo-4H-quinoxalin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c22-16(18-12-5-6-12)11-7-9-21(10-8-11)15-17(23)20-14-4-2-1-3-13(14)19-15/h1-4,11-12H,5-10H2,(H,18,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARBISFEEZDEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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